2-[(3-Bromo-benzyl)-isopropyl-amino]-ethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Bromo-benzyl)-isopropyl-amino]-ethanol typically involves multiple steps
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Bromo-benzyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bromo position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and various alkyl halides can be employed.
Major Products Formed:
Oxidation: 3-Bromobenzaldehyde, 3-Bromobenzoic acid
Reduction: 3-Bromo-N-isopropylbenzylamine, 3-Bromo-N-isopropylbenzyl alcohol
Substitution: 3-Azidobenzyl-N-isopropylamine, various alkylated derivatives
Scientific Research Applications
2-[(3-Bromo-benzyl)-isopropyl-amino]-ethanol has found applications in various scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(3-Bromo-benzyl)-isopropyl-amino]-ethanol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its antioxidant properties may involve the scavenging of free radicals.
Comparison with Similar Compounds
2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol
2-[(3-Methyl-benzyl)-isopropyl-amino]-ethanol
2-[(3-Nitro-benzyl)-isopropyl-amino]-ethanol
2-[(3-Fluoro-benzyl)-isopropyl-amino]-ethanol
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl-propan-2-ylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-10(2)14(6-7-15)9-11-4-3-5-12(13)8-11/h3-5,8,10,15H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKGOMKCEXFIKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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